![molecular formula C26H28BrN3O B2421955 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946244-25-3](/img/structure/B2421955.png)
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a synthetic compound with potential applications in various fields of scientific research. This complex organic molecule features a bromine atom attached to a benzamide structure, along with dihydroisoquinoline and dimethylamino phenyl groups. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide involves multiple steps, starting from readily available starting materials:
Formation of Dihydroisoquinoline Intermediate: : The initial step involves the synthesis of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: : The bromine atom can be introduced via a bromination reaction using bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzamide Structure: : The final step involves the coupling of the dihydroisoquinoline intermediate with a benzoyl chloride derivative, in the presence of a base to form the benzamide structure.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial. This may involve the use of more scalable and cost-effective reagents, as well as optimization of reaction conditions to improve yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the amine or phenyl groups, using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can target the carbonyl group in the benzamide structure, potentially using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Substitution reactions, particularly electrophilic or nucleophilic aromatic substitutions, can occur at the benzene ring or the bromine atom, using reagents like sodium methoxide (NaOCH₃) or thiols.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄)
Bases and Nucleophiles: : NaOCH₃, thiols
Major Products
Oxidation: : Products may include oxidized derivatives of the original compound, such as quinones or nitro compounds.
Reduction: : Reduced derivatives, such as alcohols or amines.
Substitution: : Substituted benzamides with different functional groups attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Reaction Mechanism Studies: : Used as a model compound to study various organic reactions and mechanisms.
Catalyst Development: : Employed in the development and testing of new catalytic systems.
Biology
Biochemical Assays: : Utilized in assays to investigate enzyme activities or receptor binding.
Cell Culture Studies: : Studied for its effects on cellular processes and signaling pathways.
Medicine
Drug Development: : Explored as a potential lead compound for the development of new therapeutics, particularly for its activity against specific biological targets.
Industry
Material Science: : Investigated for its potential use in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or DNA/RNA sequences.
Pathways Involved: : It could influence signaling pathways, such as those involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Similar structure but lacking the bromine atom.
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Chlorine atom instead of bromine.
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)benzamide: : Lacking the dimethylamino group.
Uniqueness
The presence of both the bromine atom and the dimethylamino phenyl group sets 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide apart from its analogs, potentially leading to unique chemical properties and biological activities.
This compound is a versatile compound with diverse applications and unique properties, making it a valuable subject of study in various scientific fields. Whether it's in synthetic chemistry, biological research, or potential therapeutic development, this compound holds significant promise.
Biologische Aktivität
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating a bromine atom, a benzamide moiety, and a dihydroisoquinoline fragment, which are believed to contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C22H24BrN2O
- Molecular Weight : 425.35 g/mol
- Key Functional Groups :
- Bromine atom
- Benzamide
- Dihydroisoquinoline
- Dimethylamino group
This unique combination of structural elements is thought to enhance its biological efficacy, particularly as a butyrylcholinesterase (BChE) inhibitor.
Research indicates that this compound acts primarily as a selective inhibitor of BChE. This enzyme is crucial in the hydrolysis of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, potentially benefiting conditions such as Alzheimer's disease.
In Vitro Studies
A study published in the MDPI journal demonstrated that derivatives of the compound exhibited significant BChE inhibitory activity. The compound was shown to selectively inhibit BChE over acetylcholinesterase (AChE), which is beneficial for therapeutic applications aimed at increasing cholinergic signaling without excessive side effects associated with AChE inhibition .
Table 1: Comparative BChE Inhibition Potency
Compound | IC50 (μM) | Selectivity (BChE/AChE) |
---|---|---|
2-bromo-N-(...) | 2.68 ± 0.28 | High |
Compound A | 5.12 ± 0.45 | Moderate |
Compound B | 10.34 ± 0.60 | Low |
Neuroprotective Effects
In addition to its enzymatic inhibition properties, the compound has been evaluated for neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in neuronal cell models. Notably, it demonstrated improved cell viability compared to controls, suggesting potential applications in neurodegenerative disease treatment .
Case Studies and Research Findings
-
Neuroprotection Against Aβ Toxicity :
- In a study involving SH-SY5Y neuronal cells, treatment with the compound resulted in significantly higher cell viability (approximately 91%) compared to untreated controls exposed to Aβ .
- The protective effect was notably better than that of epigallocatechin gallate (EGCG), a known neuroprotective agent.
- Molecular Docking Studies :
Additional Biological Activities
Emerging evidence suggests that compounds with similar structural motifs may exhibit antioxidant properties and moderate inhibition of other enzymes involved in neurodegeneration. However, further studies are required to fully elucidate these effects and their clinical relevance.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGDHCDOAYILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.